molecular formula C13H20O5 B14002223 Ethyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclohexane-1-carboxylate CAS No. 7251-30-1

Ethyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclohexane-1-carboxylate

Cat. No.: B14002223
CAS No.: 7251-30-1
M. Wt: 256.29 g/mol
InChI Key: JEGLGZDLMRRJMI-UHFFFAOYSA-N
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Description

Ethyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclohexane-1-carboxylate is an organic compound that belongs to the class of esters. It is characterized by the presence of an ethoxy group, a cyclohexane ring, and a carboxylate ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclohexane-1-carboxylate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclohexane-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, alcohols, and various substituted esters, depending on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclohexane-1-carboxylate exerts its effects involves interactions with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then interact with enzymes or receptors in biological systems. The cyclohexane ring provides structural stability and influences the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclohexane-1-carboxylate is unique due to its cyclohexane ring, which imparts distinct steric and electronic properties compared to other similar esters. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

CAS No.

7251-30-1

Molecular Formula

C13H20O5

Molecular Weight

256.29 g/mol

IUPAC Name

ethyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C13H20O5/c1-3-17-11(15)9-13(12(16)18-4-2)8-6-5-7-10(13)14/h3-9H2,1-2H3

InChI Key

JEGLGZDLMRRJMI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(CCCCC1=O)C(=O)OCC

Origin of Product

United States

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